REACTION_CXSMILES
|
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.[C:8](OC(=O)C)(=[O:10])[CH3:9]>>[C:8]([N:5]1[C:4](=[O:6])[CH:3]=[CH:2][C:1]1=[O:7])(=[O:10])[CH3:9]
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(N1)=O)=O
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
After returning to 20° C.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
resulting in an oil, which
|
Type
|
CUSTOM
|
Details
|
is crystallized from ethyl acetate (100 ml)
|
Type
|
WASH
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Details
|
After filtering-off the solid and washing with ethyl acetate (25 ml) and diisopropyl ether (100 ml)
|
Type
|
CUSTOM
|
Details
|
drying under reduced pressure at constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C(C=CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64.1 g | |
YIELD: PERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |